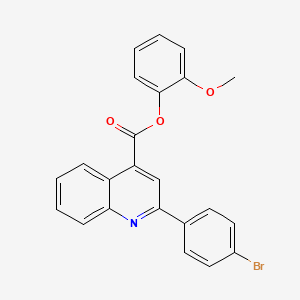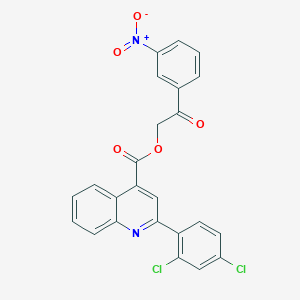![molecular formula C17H16F3NOS B4725296 2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TI or TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
TFB has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, TFB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, TFB has been used as a scaffold for the development of new compounds with potential therapeutic effects. In neuroscience, TFB has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Mechanism of Action
TFB exerts its effects by binding to specific proteins and modulating their activity. One of the main targets of TFB is the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, TFB can disrupt the activity of other proteins that rely on Hsp90 for their function. TFB has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
TFB has been shown to have a range of biochemical and physiological effects, depending on the specific target and context. In cancer cells, TFB has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, TFB has been shown to modulate synaptic plasticity and neurotransmitter release. TFB has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB for lab experiments is its specificity for certain targets, which allows researchers to study the effects of modulating those targets in a controlled manner. TFB also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, TFB can have off-target effects and its effects can be context-dependent, which can complicate data interpretation.
Future Directions
There are several future directions for TFB research, including:
- Further elucidation of the specific targets and mechanisms of action of TFB, which could lead to the development of more specific and effective compounds.
- Investigation of the potential therapeutic applications of TFB in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
- Exploration of the potential use of TFB as a tool for studying the function of specific proteins and pathways in various biological systems.
- Development of new synthesis methods and modifications of the TFB scaffold to improve its properties and increase its potential applications.
In conclusion, 2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide, or TFB, is a chemical compound with potential applications in various fields of scientific research. Its specificity for certain targets and low toxicity profile make it a valuable tool for studying the function of specific proteins and pathways. However, its effects can be context-dependent and further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
2-propan-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-11(2)23-15-10-6-3-7-12(15)16(22)21-14-9-5-4-8-13(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXSTJISHYLTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)

![1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B4725226.png)
![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)

![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)

![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4725328.png)